molecular formula C18H23N3OS B6918862 N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide

N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6918862
M. Wt: 329.5 g/mol
InChI Key: AEPJVUYOBMQTFW-UHFFFAOYSA-N
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Description

N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide is a complex organic compound that features a thiazole ring, a piperidine ring, and an acetamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in medicinal chemistry and pharmacology .

Properties

IUPAC Name

N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-19-17(22)11-14-7-9-21(10-8-14)13-18-20-12-16(23-18)15-5-3-2-4-6-15/h2-6,12,14H,7-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPJVUYOBMQTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCN(CC1)CC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and continuous flow reactors for the amidation process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

What sets N-methyl-2-[1-[(5-phenyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]acetamide apart is its combination of a thiazole ring with a piperidine ring and an acetamide group. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .

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